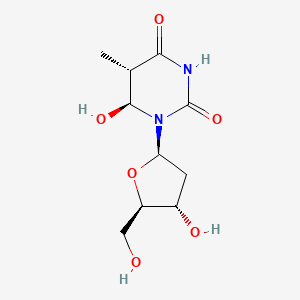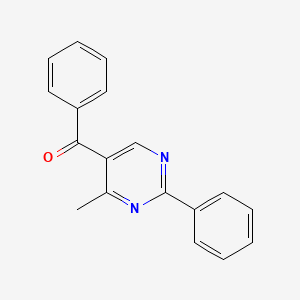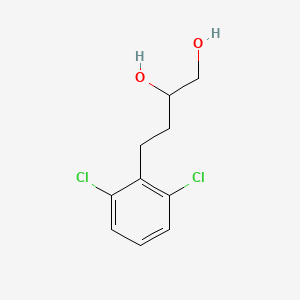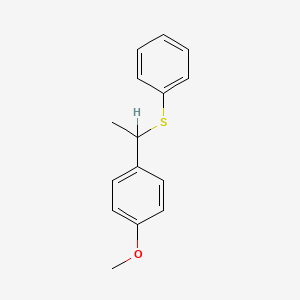
Anisole, p-(1-(phenylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole, p-(1-(phenylthio)ethyl)- is an organic compound with the molecular formula C15H16OS It is a derivative of anisole, where the methoxy group is substituted with a phenylthioethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Anisole, p-(1-(phenylthio)ethyl)- can be synthesized through several methods:
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with a suitable alkyl halide. For anisole derivatives, sodium phenoxide reacts with a phenylthioethyl halide under basic conditions to yield the desired product.
Methylation of Sodium Phenoxide: Sodium phenoxide can be methylated using dimethyl sulfate or methyl chloride to form anisole, which can then undergo further substitution reactions to introduce the phenylthioethyl group.
Industrial Production Methods
Industrial production of anisole derivatives typically involves large-scale Williamson Ether Synthesis due to its efficiency and scalability. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Anisole, p-(1-(phenylthio)ethyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group in anisole activates the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthioethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Nucleophilic Substitution: The aromatic ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Nitration: Produces nitroanisole derivatives.
Sulfonation: Yields sulfonic acid derivatives.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Results in thiols or thioethers.
Aplicaciones Científicas De Investigación
Anisole, p-(1-(phenylthio)ethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of anisole, p-(1-(phenylthio)ethyl)- involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances the electron density of the aromatic ring, making it more reactive towards electrophiles. The phenylthioethyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Anisole (Methoxybenzene): A simpler derivative with a methoxy group attached to the benzene ring.
Phenylthioanisole: Anisole with a phenylthio group attached to the benzene ring.
Methoxyphenylthioanisole: Anisole with both methoxy and phenylthio groups attached.
Uniqueness
Anisole, p-(1-(phenylthio)ethyl)- is unique due to the presence of both methoxy and phenylthioethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
60702-13-8 |
|---|---|
Fórmula molecular |
C15H16OS |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16OS/c1-12(17-15-6-4-3-5-7-15)13-8-10-14(16-2)11-9-13/h3-12H,1-2H3 |
Clave InChI |
JGRFRCLDUNTABF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,6-Bis(octadecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14599563.png)
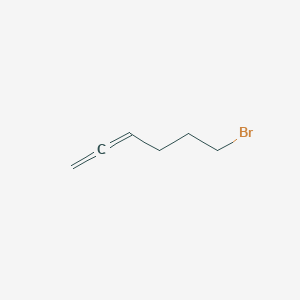

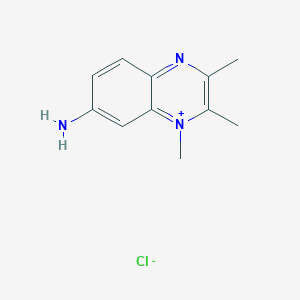
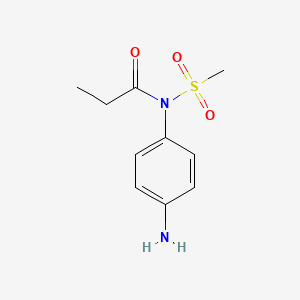
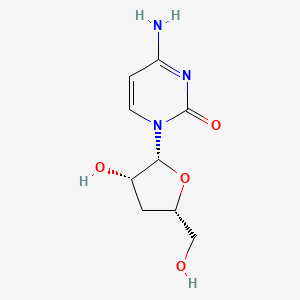
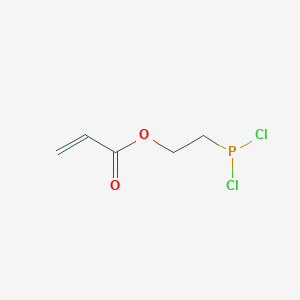


![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
